molecular formula C17H14F3N3O2S B2472525 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide CAS No. 882253-75-0

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

Cat. No.: B2472525
CAS No.: 882253-75-0
M. Wt: 381.37
InChI Key: ZBIATEBWKWFRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide” is a chemical compound with the molecular formula C17H14F3N3O2S . It is a derivative of quinoline, a heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The quinoline ring is substituted with a trifluoromethyl group and an amino-benzenesulfonamide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 381.372 Da . Other specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

PI3K Inhibitors for Treating Idiopathic Pulmonary Fibrosis and Cough

Research has explored the use of phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. A study by P. Norman (2014) evaluated the applications of broad-spectrum PI3K inhibitors, highlighting their therapeutic potential based on in vitro data and ongoing Phase I clinical trials Norman, 2014.

Potential Multifunctional Agents for Alzheimer’s Disease Treatment

A study conducted by Makhaeva et al. (2020) synthesized new hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promise as potential drugs for Alzheimer’s disease treatment, exhibiting potent inhibitory activity and selectivity toward BChE, suggesting their role in blocking AChE-induced β-amyloid aggregation Makhaeva et al., 2020.

Anticancer Activity and QSAR Study of N-(Aryl/Heteroaryl)-4-(1H-Pyrrol-1-yl)Benzenesulfonamide Derivatives

The synthesis and anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives were explored by Żołnowska et al. (2018). These compounds were evaluated against various human tumor cell lines, with some showing significant potency. The study also involved QSAR analysis to determine the relationship between structure and biological activity, providing insights for the development of new anticancer agents Żołnowska et al., 2018.

Transfer Hydrogenation Catalysts in Aqueous Media

Jing Tan et al. (2011) reported on the efficient catalyst combination of [Cp*IrCl2]2 with N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide for selective transfer hydrogenation of quinoxalines in water. This research demonstrated the potential of these catalysts for green chemistry applications, emphasizing the importance of pH in achieving optimal reaction rates Tan et al., 2011.

Novel Quinolines as Anticancer and Radioprotective Agents

The utility of 4-(5,5-dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide in synthesizing novel quinoline derivatives for anticancer and radioprotective applications was reported by Ghorab et al. (2008). Some of these compounds exhibited interesting cytotoxic activity and potential as radioprotective agents, suggesting avenues for future pharmaceutical development Ghorab et al., 2008.

Properties

IUPAC Name

3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-7-15(23-12-3-2-4-13(9-12)26(21,24)25)14-6-5-11(17(18,19)20)8-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIATEBWKWFRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.